molecular formula C20H15NO3 B186215 2-(diphenylcarbamoyl)benzoic acid CAS No. 67699-32-5

2-(diphenylcarbamoyl)benzoic acid

Cat. No.: B186215
CAS No.: 67699-32-5
M. Wt: 317.3 g/mol
InChI Key: JWGOKCNYKDSPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a diphenylcarbamoyl group at the 2-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and hydrogen-bonding capacity, which are critical for applications in medicinal chemistry and materials science.

Properties

CAS No.

67699-32-5

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(diphenylcarbamoyl)benzoic acid

InChI

InChI=1S/C20H15NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24)

InChI Key

JWGOKCNYKDSPSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

Other CAS No.

67699-32-5

solubility

46.8 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(diphenylamino)carbonyl]- typically involves the reaction of benzoic acid derivatives with diphenylamine under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and diphenylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzoic acid, 2-[(diphenylamino)carbonyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(diphenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated benzoic acids, nitrobenzoic acids

Scientific Research Applications

2-(diphenylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(diphenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-(Diphenylcarbamoyl)benzoic acid C₂₀H₁₅NO₃ 2-diphenylcarbamoyl group Hypothesized high lipophilicity, drug design N/A
2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid C₁₅H₁₂N₂O₄ 2-carbamoylphenyl carbamoyl group Hydrogen-bonding capacity, aquatic toxicity (H400)
2-(2-Chlorophenoxy)benzoic acid C₁₃H₉ClO₃ 2-chlorophenoxy group Anticonvulsant activity, structural mimicry of benzodiazepines
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid C₁₅H₁₆N₂O₆S₂ Sulfamoyl and sulfonyl groups Research use, regulated handling requirements
2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid C₁₆H₁₄ClNO₅ Chloro, dimethoxy, and carbamoyl groups Molecular weight: 335.74 g/mol, synthetic intermediate
2-(2-Amino-5-bromo-6-hydroxypyrimidin-4-yl)benzoic acid C₁₁H₈BrN₃O₃ Bromo-hydroxypyrimidine moiety Potential kinase inhibition, ZINC66347831 (library compound)

Physicochemical Properties

  • Lipophilicity : Diphenylcarbamoyl and aryl carbamoyl groups increase logP values compared to polar sulfonated or hydroxylated analogs (e.g., 4-(sulfooxy)benzoic acid) .
  • Solubility : Sulfamoyl and sulfonyl groups (e.g., 3-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid) improve aqueous solubility but may limit membrane permeability .

Key Research Findings

Positional Isomerism : Ortho-substituted carbamoyl groups (as in 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid) enhance intramolecular hydrogen bonding, affecting crystallinity and stability .

Metabolic Pathways : Sulfonated benzoic acids undergo enzymatic cleavage (e.g., loss of sulfoxy groups), as observed in hydroxyl-(sulfooxy)benzoic acid metabolism .

Synthetic Utility : Carbamoyl-substituted benzoic acids serve as precursors for heterocyclic systems, such as pyrimidine derivatives, in high-throughput drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.